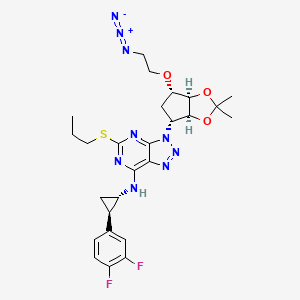

Deshydroxy Azido Ticagrelor Acetonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

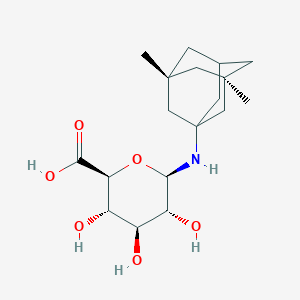

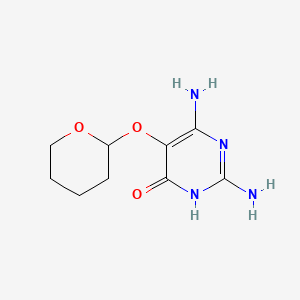

Deshydroxy Azido Ticagrelor Acetonide is a derivative of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of thrombotic cardiovascular events

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deshydroxy Azido Ticagrelor Acetonide involves multiple steps, starting with the preparation of Ticagrelor. The process typically includes the condensation of a pyrimidine amine derivative with a cyclopentyl derivative, followed by the formation of a triazole compound through diazotization.

Industrial Production Methods: Industrial production of this compound requires optimization of each reaction step to ensure scalability and safety. Techniques such as response surface methodology and one-pot reactions are employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Deshydroxy Azido Ticagrelor Acetonide undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and catalytic hydrogenation.

Substitution: Common reagents include sodium azide for azido group introduction.

Major Products: The major products formed from these reactions include various derivatives of Ticagrelor, each with unique pharmacological properties .

Scientific Research Applications

Deshydroxy Azido Ticagrelor Acetonide has a wide range of applications in scientific research:

Chemistry: Used as a reference material for analytical studies and chemical synthesis.

Biology: Studied for its effects on cellular processes and molecular interactions.

Medicine: Investigated for its potential as an antiplatelet agent and its role in cardiovascular disease management.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of Deshydroxy Azido Ticagrelor Acetonide involves its interaction with the P2Y12 receptor, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This compound binds reversibly to the receptor, preventing platelet activation and thrombus formation. Additionally, it may inhibit the equilibrative nucleoside transporter 1 (ENT1), enhancing adenosine-mediated effects .

Comparison with Similar Compounds

Clopidogrel: Another P2Y12 receptor antagonist, but it requires metabolic activation and binds irreversibly.

Prasugrel: Similar to Clopidogrel, it also requires metabolic activation and binds irreversibly.

Ticagrelor: The parent compound, which binds reversibly and has a faster onset of action.

Uniqueness: Deshydroxy Azido Ticagrelor Acetonide is unique due to its azido and acetonide functional groups, which may confer distinct pharmacological properties and enhance its efficacy as an antiplatelet agent .

Properties

Molecular Formula |

C26H31F2N9O3S |

|---|---|

Molecular Weight |

587.6 g/mol |

IUPAC Name |

3-[(3aR,4S,6R,6aS)-4-(2-azidoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine |

InChI |

InChI=1S/C26H31F2N9O3S/c1-4-9-41-25-32-23(31-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(33-25)37(36-34-20)18-12-19(38-8-7-30-35-29)22-21(18)39-26(2,3)40-22/h5-6,10,14,17-19,21-22H,4,7-9,11-12H2,1-3H3,(H,31,32,33)/t14-,17+,18-,19+,21+,22-/m1/s1 |

InChI Key |

AUROAXNTNOOGNL-WYNJWVBZSA-N |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCN=[N+]=[N-])N[C@H]5C[C@@H]5C6=CC(=C(C=C6)F)F |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCN=[N+]=[N-])NC5CC5C6=CC(=C(C=C6)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)

![(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B13432806.png)

![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)

![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)

![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)